Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Overview
Description
Synthesis Analysis
EAHA was first synthesized by Yamamoto et al. in 1999 using a one-pot procedure from 2-cyanothioacetamide and ethyl glyoxalate. Since then, various methods for the synthesis and characterization of EAHA have been developed.Molecular Structure Analysis
The molecular formula of EAHA is C7H9N3O3S. It belongs to the class of thiazole compounds, which are heterocyclic compounds containing a five-membered ring consisting of a sulfur atom, a nitrogen atom, and three carbon atoms.Chemical Reactions Analysis
EAHA has been used in the synthesis of α-ketoamide derivatives. A study by El‐Faham et al. (2013) demonstrated the use of a related compound, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), as an effective additive in the synthesis of α-ketoamide derivatives.Physical And Chemical Properties Analysis
EAHA is a white to off-white crystalline powder with a melting point of 218-222°C. It is sparingly soluble in water but soluble in most organic solvents such as ethanol, methanol, and acetonitrile. Its molecular weight is 215.23 g/mol.Scientific Research Applications
Efficient Synthesis of α-Ketoamide Derivatives
A study by El‐Faham et al. (2013) demonstrated the use of a related compound, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), as an effective additive in the synthesis of α-ketoamide derivatives. This method showed superior yield and purity compared to traditional methods, suggesting its utility in synthesizing novel compounds with potential pharmaceutical applications El‐Faham et al., 2013.
Antioxidant and Antimicrobial Activities
Youssef and Amin (2012) explored the synthesis of thiazolopyrimidine derivatives, demonstrating the potential of ethyl acetoacetate-based compounds for producing substances with notable antioxidant and antimicrobial activities. This suggests a pathway for developing new antimicrobial and antioxidant agents Youssef & Amin, 2012.
Biological Activity of β-Lactam Antibiotics
Research on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to the core structure of interest, showed significant antimicrobial activity against Gram-negative bacteria, pointing to the potential of such compounds in developing new antibiotics Woulfe & Miller, 1985.
Glucosidase Inhibition
A study by Babar et al. (2017) on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests the potential application of these compounds in managing conditions like diabetes Babar et al., 2017.
Safety And Hazards
properties
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215981 | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
CAS RN |
64485-82-1, 60845-81-0 | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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